![molecular formula C16H15N3O2 B11843685 N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide CAS No. 650626-17-8](/img/structure/B11843685.png)
N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide is a compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which is a bicyclic aromatic hydrocarbon. The presence of the methoxy group and the imidazole ring in its structure makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 6-methoxynaphthalene, undergoes a series of reactions to introduce the necessary functional groups. This often involves nitration, reduction, and acetylation reactions.
Imidazole Ring Formation: The imidazole ring is introduced through a cyclization reaction involving the naphthalene derivative and an appropriate amine.
Acetylation: The final step involves the acetylation of the imidazole derivative to form N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of N-(4-(6-Hydroxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide.
Reduction: Formation of N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(6-Methoxynaphthalen-1-yl)acetamide: Lacks the imidazole ring, making it less versatile in biological applications.
N-(1-Naphthalen-1-yl-ethyl)-2-phenyl-acetamide: Contains a different substitution pattern, leading to different chemical and biological properties.
2-(4-Azepan-1-yl-2-hydroxy-6,7-dimethoxy-naphthalen-1-yl)-N-phenyl-acetamide: Contains additional functional groups, which may enhance its biological activity.
Uniqueness
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide is unique due to the presence of both the methoxy group and the imidazole ring. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound for various scientific applications.
Properties
CAS No. |
650626-17-8 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide |
InChI |
InChI=1S/C16H15N3O2/c1-10(20)18-16-17-9-15(19-16)14-5-3-4-11-8-12(21-2)6-7-13(11)14/h3-9H,1-2H3,(H2,17,18,19,20) |
InChI Key |
BPYUPKVAMSVJGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(N1)C2=CC=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


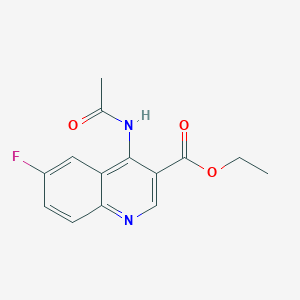

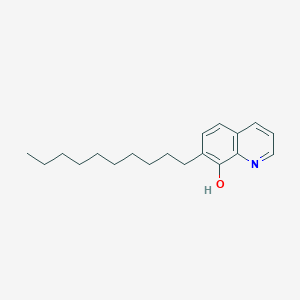
![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)

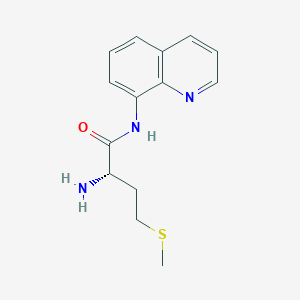





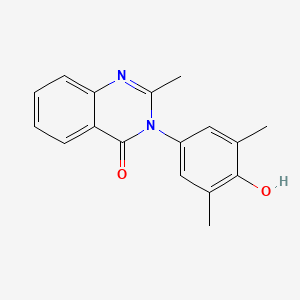
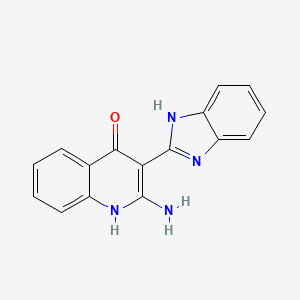
![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)
